4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
The compound “4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide” is a chemical compound with a complex structure . It’s also known as Saflufenacil . Saflufenacil is used as an analytical standard in pesticide standards .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyridinyl group, a tetrahydro-1(2H)-pyrazinecarboxamide group, and a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 500.85 . It’s used in various techniques such as HPLC and gas chromatography .Scientific Research Applications
Chemical Properties and Synthesis
Other Applications
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function, thereby affecting the post-translational modification process that is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of Sfp-PPTase-dependent metabolites .
Pharmacokinetics
The compound has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can effectively reach its target in the bacterial cell.
Result of Action
The compound’s action results in thwarting bacterial growth . By inhibiting the function of Sfp-PPTase, it disrupts essential biochemical processes in the bacteria, leading to a decrease in bacterial cell viability and virulence .
Action Environment
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus . In escherichia coli, efflux has been implicated as a mechanism for resistance . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of efflux pumps in the bacterial cell.
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPUMUDCOHXVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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